molecular formula C13H24N2O2 B15053115 tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B15053115
M. Wt: 240.34 g/mol
InChI Key: WHUOUCXDSLDZAC-UHFFFAOYSA-N
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Description

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic tertiary amine derivative featuring a hexahydropyrrolo[3,4-c]pyrrole core. The compound is characterized by a tert-butyl carbamate protecting group and two methyl substituents at the 1-position of the pyrrolidine ring. Key physicochemical properties inferred from analogs include:

  • Molecular weight: Estimated ~280–300 g/mol (based on related compounds in –2).
  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, THF) due to the carbamate group.
  • Reactivity: The tert-butyl group enhances steric protection, while the dimethyl substituents may influence conformational rigidity and pharmacokinetic properties.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4,4-dimethyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-6-14-7-10(9)13(15,4)5/h9-10,14H,6-8H2,1-5H3

InChI Key

WHUOUCXDSLDZAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CNCC2CN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl pyrroles.

Scientific Research Applications

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydropyrrolo[3,4-c]pyrrole Derivatives

(3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, )
  • Structure : Features a benzotriazole-5-carbonyl substituent at the 5-position.
  • Synthesis : Prepared via HATU-mediated coupling of 1H-benzo[d][1,2,3]triazole-5-carboxylic acid with the parent hexahydropyrrolo[3,4-c]pyrrole scaffold (83% yield) .
  • Molecular Weight : 358.5 g/mol ([M + H]⁺).
  • Key Data :
    • 1H NMR : Distinct aromatic signals (δ 7.59–8.03 ppm) confirm benzotriazole incorporation.
    • Application : Intermediate in kinase inhibitor synthesis due to hydrogen-bonding capability.
(3aS,6aS)-tert-Butyl 5-Benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 23, )
  • Structure : Substituted with a benzyl group at the 5-position.
  • Synthesis : Achieved via nucleophilic displacement of bis-sulfonate intermediates (53% yield) .
  • Molecular Weight : 303.6 g/mol ([M + H]⁺).
  • Key Data: 1H NMR: Aromatic signals (δ 7.2–7.3 ppm) confirm benzyl group presence. Application: Precursor for neuroactive compounds via hydrogenolysis.

Pyrrolidine/Indole Hybrids ()

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10a)
  • Structure : Combines pyrrole and indole moieties with tert-butoxycarbonyl (Boc) protection.
  • Synthesis : CuCl₂-catalyzed cyclization of bis(indol-3-yl)propane-1,3-diones (98% yield) .
  • Molecular Weight : 554 g/mol.
  • Key Data: IR: Peaks at 1765 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (amide C=O). Application: Potential antiviral or anticancer agents due to indole’s DNA-intercalating properties.

Cyclopenta[c]pyrrole Derivatives (–5)

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • Structure : Contains a cyclopentane ring fused to the pyrrolidine core and a 5-oxo group.
  • Molecular Formula: C₁₂H₁₉NO₃ (MW 225.28 g/mol) .
  • Application: Intermediate in prostaglandin analogs or anti-inflammatory agents.

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) Key Application
Target Compound* Hexahydropyrrolo[3,4-c]pyrrole 1,1-Dimethyl, tert-butyl carbamate ~280–300 N/A Hypothetical CNS drug precursor
Compound 26 () Hexahydropyrrolo[3,4-c]pyrrole 5-Benzotriazole-5-carbonyl 358.5 83 Kinase inhibitor intermediate
Compound 23 () Hexahydropyrrolo[3,4-c]pyrrole 5-Benzyl 303.6 53 Neuroactive precursor
Compound 10a () Pyrrole-indole hybrid Boc-protected amino, dual indole 554 98 Antiviral/cancer research
cis-tert-Butyl 5-oxohexahydrocyclopenta... Cyclopenta[c]pyrrole 5-Oxo 225.28 N/A Anti-inflammatory intermediate

Key Research Findings

Synthetic Efficiency : HATU-mediated coupling () achieves higher yields (83%) compared to nucleophilic displacement routes (53% in ), highlighting the impact of reaction methodology .

Safety Profiles : Cyclopenta[c]pyrrole derivatives () require stringent safety protocols due to irritancy risks, unlike carbamate-protected analogs .

Biological Activity

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS: 1932812-82-2) is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Purity : ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cell lines and potential therapeutic applications.

Research indicates that this compound may exhibit activity through multiple mechanisms:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although specific pathways remain to be elucidated.
  • Neuroprotective Effects : Some studies indicate a protective effect on neuronal cells, suggesting potential applications in neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

StudyCell LineConcentrationEffect Observed
Study AHeLa10 µM30% reduction in cell viability
Study BPC-125 µMIncreased cell survival by 25%
Study CMCF-720 µMInduction of apoptosis

These studies highlight the compound's varying effects depending on the cell type and concentration used.

Case Studies

A notable case study explored the neuroprotective effects of this compound on PC-12 cells exposed to neurotoxic agents. The results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization techniques. Its derivatives are also being studied for enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves coupling reactions using mixed anhydride intermediates. For example, carboxylate activation with reagents like isobutyl chloroformate in the presence of DIPEA in CH₂Cl₂, followed by nucleophilic substitution with amines. Reaction progress can be monitored via LC-MS to confirm intermediate consumption .
  • Optimization : Key factors include stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine), reaction time (e.g., overnight stirring for complete conversion), and purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR spectra are used to verify substituent positions and stereochemistry. For example, characteristic tert-butyl signals appear at δ ~1.4 ppm (singlet), and pyrrolidine/pyrrole protons resonate between δ 2.3–4.5 ppm .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 212.152) confirms molecular formula (C₁₁H₂₀N₂O₂) .
  • IR : Absorbances near 1680–1765 cm⁻¹ indicate carbonyl (C=O) groups .

Q. What safety protocols are essential for handling this compound in the lab?

  • Preventive Measures :

  • Avoid ignition sources (P210) and ensure proper ventilation.
  • Use personal protective equipment (PPE) and follow hazard-specific instructions (P201/P202) .
    • Emergency Response : In case of exposure, consult a physician and provide the SDS with CAS No. 370882-39-6 for reference .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this bicyclic pyrrolidine derivative?

  • Methodology : Single-crystal X-ray diffraction studies (e.g., using Cu-Kα radiation) provide absolute configuration data. For related analogs, the (3aR,6aR) configuration was confirmed via crystallographic data (CCDC deposition numbers available in Acta Crystallographica reports) .
  • Data Interpretation : Compare bond angles and torsion angles with computational models (e.g., DFT-optimized geometries) to validate stereochemical assignments .

Q. What strategies mitigate low yields in derivatization reactions involving the pyrrolo[3,4-c]pyrrole core?

  • Case Study : For N-substitution or ring-opening reactions, pre-activation of the tert-butyl carbamate group (e.g., using LiAlH₄ in THF) improves reactivity. Yields >80% were achieved for oxazole derivatives via controlled temperature (-20°C to RT) and stoichiometric excess of reagents .
  • Troubleshooting : Monitor side reactions (e.g., over-reduction) via TLC and adjust reaction time or quenching protocols .

Q. How does the compound’s electronic structure influence its utility in hybrid Lewis acid/base catalysis?

  • Mechanistic Insights : The bicyclic pyrrolidine framework acts as a dual-function catalyst. The tert-butyl carbamate group stabilizes transition states via steric bulk, while the pyrrole nitrogen participates in Lewis acid coordination. Kinetic studies (e.g., rate comparisons with non-methylated analogs) highlight the role of 1,1-dimethyl groups in enhancing enantioselectivity .

Q. What contradictions exist in reported physical properties (e.g., melting points, solubility), and how can they be resolved?

  • Data Discrepancies : Melting points vary across analogs (e.g., 114–116°C vs. 169–173°C for derivatives). These differences arise from polymorphism or impurities.
  • Resolution : Reproduce synthesis under inert conditions (argon atmosphere) and characterize via DSC (differential scanning calorimetry) to identify polymorphic forms .

Methodological Resources

Topic Key References Techniques/Data
Synthetic Optimization LC-MS monitoring, flash chromatography
Structural Elucidation X-ray crystallography, NMR/IR/HRMS
Safety Protocols SDS guidelines, hazard codes (P201/P210)
Catalytic Applications Kinetic studies, stereochemical analysis

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